N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c16-8-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-2-1-7-20-13/h1-7,9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPYTRODXOJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-cyanophenylthiazole with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. It can interfere with DNA synthesis and repair, leading to cell death .
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazole- and Furan-Based Carboxamides
Key Observations :
- The 4-cyanophenyl group distinguishes the target compound from analogs with pyridyl (e.g., 4d in ) or coumarin substituents () .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s molecular weight (315.33 g/mol) is lower than nitrothiophene-based analogs (e.g., 437.39 g/mol in ) due to the absence of nitro or trifluoromethyl groups .
- Purity varies significantly among analogs, with reporting 42% for one compound versus 99.05% for another, highlighting synthesis challenges .
Key Observations :
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a furan ring and a carboxamide group. It is synthesized through the reaction of 4-cyanophenylthiazole with furan-2-carboxylic acid, typically employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine under controlled conditions.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 25 |
The compound's activity is attributed to its ability to inhibit essential enzymes and proteins necessary for microbial survival .
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. It inhibits the growth of certain cancer cell lines by interfering with DNA synthesis and repair mechanisms. The compound's mechanism involves binding to specific molecular targets, thereby disrupting cellular proliferation processes .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and repair.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : By targeting bacterial cell wall synthesis and function, it effectively reduces microbial viability .
Study on Antimicrobial Activity
A study published in PubMed Central evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results showed that while the compound exhibited moderate antibacterial activity, its antifungal properties were more pronounced, particularly against Candida species .
Study on Anticancer Properties
In another investigation focusing on anticancer effects, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Comparison with Related Compounds
This compound can be compared with other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(thiazol-2-yl)furan-2-carboxamide | Moderate | Low |
| N-(4-bromophenyl)thiazol-2-yl)furan-2-carboxamide | High | Moderate |
| This compound | Moderate to High | High |
The presence of the cyanophenyl group in this compound enhances its biological activity compared to other derivatives .
Q & A
Q. What synthetic methodologies are reported for N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide, and what factors optimize reaction efficiency?
The compound is synthesized via coupling reactions between a thiazole-amine intermediate and a carboxylic acid derivative. For example, analogous compounds are prepared by reacting 4-(2-amino-thiazol-4-yl)benzonitrile with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or using coupling agents like HATU). Critical parameters include solvent choice (DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acid). Purification often involves column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns protons and carbons, confirming the thiazole-furan connectivity and cyanophenyl substitution.
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 338.1).
- FT-IR : Identifies key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, amide C=O ~1650 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 59.6%, H: 3.3%, N: 16.5%) .
Advanced Research Questions
Q. How do structural modifications at the thiazole or furan moieties influence biological activity?
- Thiazole Substitution : Replacing the cyanophenyl group with pyridyl (as in N-[4-(2-pyridyl)thiazol-2-yl]benzamides) alters adenosine receptor binding affinity from µM to nM ranges, suggesting electronic effects dominate SAR .
- Furan vs. Thiophene : Substituting furan with thiophene (e.g., in Compound 14) reduces antibacterial efficacy by 4-fold, indicating furan’s oxygen atom enhances target interaction .
- Amide Linker : Cyclization of the carboxamide to a cyclopentanamide retains activity, demonstrating conformational flexibility tolerance .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Dose-Response Curves : Use standardized protocols (e.g., IC50 in triplicate) to minimize variability. For instance, cardioprotective activity in hypoxia models may require higher concentrations than antibacterial assays .
- Target Validation : Combine in vitro binding assays (e.g., SPR for receptor affinity) with cellular models (e.g., LPS-induced inflammation) to confirm mechanism .
- Meta-Analysis : Cross-reference data from analogous compounds (e.g., ML277’s Kₐ values vs. structural analogs) to identify outliers .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or adenosine receptors, highlighting key residues (e.g., His90 in COX-2 for furan oxygen) .
- ADME Prediction : SwissADME estimates logP (~2.8) and bioavailability (85%), guiding formulation for in vivo studies .
Q. How can solubility challenges be mitigated during preclinical testing?
- Co-Solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) for aqueous stability.
- Nanoparticle Formulation : Encapsulate with PLGA polymers to enhance bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
